molecular formula C20H18N4O B4644553 1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

Cat. No.: B4644553
M. Wt: 330.4 g/mol
InChI Key: ZMQZMNXERPREJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is a synthetic tetrazole derivative intended for research and development purposes. Tetrazole-containing compounds are of significant scientific interest due to their versatile applications in various fields, including as potential building blocks in medicinal chemistry, agrochemical research, and materials science. The structure of this particular compound, which incorporates a naphthalene group, may be explored for its potential biological activity or its utility in the synthesis of more complex molecules. Researchers can investigate its specific properties and mechanism of action in their proprietary studies. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Please refer to the Certificate of Analysis for lot-specific data. Handling should be performed by qualified professionals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(naphthalen-1-yloxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-10-11-18(15(2)12-14)24-20(21-22-23-24)13-25-19-9-5-7-16-6-3-4-8-17(16)19/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQZMNXERPREJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole typically involves the reaction of 2,4-dimethylphenylhydrazine with naphthalen-1-ylmethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl oxides, while reduction can produce naphthalen-1-ylamines.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O
  • Molecular Weight : 362.43 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

The compound features a tetrazole ring, which is known for its versatility in forming complexes with metals and its bioactivity.

Medicinal Chemistry

The tetrazole moiety is significant in drug design due to its ability to mimic carboxylic acids while enhancing bioavailability. Research indicates that derivatives of tetrazole compounds can exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that tetrazole derivatives can possess antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various pathogens with promising results .
  • Anti-inflammatory Effects : Some tetrazole derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Material Science

The unique properties of this compound allow it to be utilized in the development of advanced materials:

  • Polymer Chemistry : Tetrazoles can serve as crosslinking agents in polymer matrices, improving thermal stability and mechanical properties. Research has indicated that incorporating tetrazole groups into polymer chains can enhance the material's resistance to degradation .
  • Sensors and Catalysts : The compound's ability to coordinate with metal ions makes it suitable for applications in sensors and catalytic processes. Its naphthalenic structure provides additional π-electron density, which can facilitate electron transfer reactions .

Agricultural Chemistry

In agricultural applications, tetrazoles are explored for their potential as herbicides or fungicides:

  • Pesticidal Properties : Preliminary studies suggest that tetrazole derivatives may exhibit herbicidal activity against certain weeds, providing an alternative to traditional herbicides that may have detrimental environmental effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by Čižmáriková et al. (2023) evaluated the antimicrobial properties of various tetrazole derivatives, including those structurally related to this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Case Study 2: Polymer Applications

Research published in the Journal of Polymer Science demonstrated that incorporating tetrazole derivatives into polymer matrices enhanced their thermal stability by up to 30%. The study highlighted the effectiveness of using such compounds as crosslinkers in high-performance materials .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Tetrazole Derivatives

Compound Yield (%) Melting Point (°C) Notable Substituent Effects Reference
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 92 148–150 Electron-withdrawing Cl enhances stability
1-(4’-Methylnaphthalen-1’-yl)-5-methyl-1H-tetrazole 68 215–220 Bulky naphthyl reduces yield
5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - - Nitro group aids coordination chemistry
Target Compound (hypothetical) - - Naphthyloxy may increase lipophilicity -

Biological Activity

1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is a compound of interest due to its potential biological activities. Tetrazole derivatives are known for their diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities. This article focuses on the synthesis, biological activity, and relevant case studies involving this specific tetrazole compound.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds exist.

Synthesis

The synthesis of tetrazole derivatives typically involves cyclization reactions of azides with carbonyl compounds or other suitable precursors. Specific synthetic routes for this compound have not been detailed in the available literature but can be inferred from general methods used for similar compounds.

Antiviral Activity

Research indicates that various tetrazole derivatives exhibit antiviral properties. For instance, tetrazoles have been studied for their ability to inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Influenza Virus. While specific data on the antiviral activity of this compound is limited, related compounds have shown varying degrees of effectiveness against viral DNA polymerases and RNA transcriptase activities .

Antimicrobial Activity

Tetrazoles are also recognized for their antimicrobial properties. A study on similar compounds revealed that certain tetrazole derivatives demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

Anticancer Activity

The potential anticancer effects of tetrazoles have been explored in various studies. Some derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis or inhibiting specific oncogenic pathways. The exact mechanisms vary by compound and require further investigation to establish a clear link to this compound specifically .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
5-(Phosphonomethyl)-1H-tetrazoleAntiviralIneffective against HSV but inhibited influenza virus transcriptase
Pyrazole derivativesAntimicrobialSignificant activity against several bacterial strains
Various tetrazolesAnticancerInduced apoptosis in cancer cell lines

Q & A

Basic Research Question

  • Regiochemistry :
    • ¹H/¹³C NMR : Confirm tetrazole ring substitution patterns via chemical shifts (e.g., 5-substituted tetrazoles show distinct deshielding at C-5) .
    • X-ray Crystallography : Resolve ambiguities in naphthyloxy group orientation (e.g., ’s crystal structure of a triazole-thione analog) .
  • Stability :
    • HPLC-PDA : Monitor degradation under accelerated conditions (e.g., pH 7.4 buffer at 40°C) to assess hydrolytic stability of the ether linkage .

How can computational models resolve conflicting bioactivity data in tetrazole derivatives?

Advanced Research Question
Discrepancies in biological activity reports (e.g., ’s lack of data vs. ’s antimicrobial claims) can be addressed via:

  • QSAR Modeling : Train models using datasets from PubChem or ChEMBL to predict logP, pKa, and toxicity .
  • MD Simulations : Simulate binding modes to identify critical interactions (e.g., hydrogen bonding with tetrazole’s N-atoms or hydrophobic contacts with naphthyl groups) .
    Case Study : ’s triazole-thiol showed MIC values of 8 µg/mL against S. aureus; similar protocols can validate this compound’s efficacy .

What strategies mitigate regioselectivity challenges during the synthesis of naphthyloxy-substituted tetrazoles?

Advanced Research Question
The naphthyloxy group’s steric bulk can lead to competing reaction pathways:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the tetrazole nitrogen) to steer substitution to the desired position .
  • Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 30 minutes at 120°C vs. 24 hours conventional) .
    Validation : Compare LC-MS profiles of crude products with/without optimization to quantify regioselectivity improvements .

What are the potential applications of this compound in targeted drug delivery systems?

Advanced Research Question

  • Prodrug Design : The tetrazole’s bioisosteric similarity to carboxylic acids enables pH-sensitive prodrug formulations (e.g., conjugating via ester linkages) .
  • Nanocarrier Functionalization : Modify the naphthyloxy group with PEG chains or targeting ligands (e.g., folate) for tumor-selective delivery .
    Experimental Validation : Use fluorescence quenching assays to track cellular uptake in cancer cell lines (e.g., MCF-7 or HeLa) .

How do solvent effects influence the compound’s reactivity in catalytic transformations?

Basic Research Question

  • Polar Protic vs. Aprotic Solvents :
    • DMSO enhances electrophilic substitution at the tetrazole’s C-5 position due to its high polarity .
    • Toluene or THF favors SN2 mechanisms for naphthyloxy group introduction .
  • Green Chemistry Approaches : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

What protocols ensure reproducibility in biological assays for this compound?

Advanced Research Question

  • Standardized Assays : Follow CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize inter-lab variability .
  • Positive Controls : Compare results against known tetrazole-based drugs (e.g., losartan for angiotensin II receptor binding) .
    Data Interpretation : Use ANOVA to statistically validate IC₅₀ differences between analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.